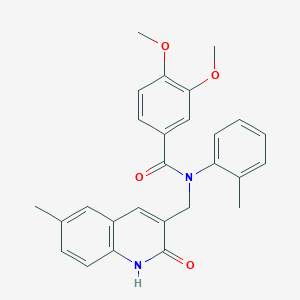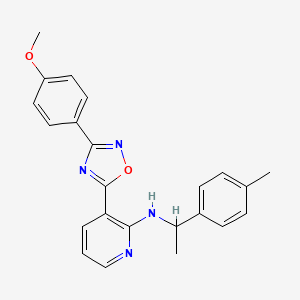
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine, also known as MPO-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPO-1 is a small molecule that belongs to the class of oxadiazoles and pyridines. In
Mécanisme D'action
The exact mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine is not fully understood, but it is believed to act through multiple pathways. One of the main pathways is through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition by this compound leads to the activation of apoptosis in cancer cells.
This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. Activation of this pathway by this compound leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and inhibit the formation of new blood vessels (angiogenesis). In addition, this compound has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine is that it has shown promising results in a variety of scientific research applications, including cancer and neurodegenerative diseases. In addition, the synthesis of this compound is relatively straightforward and the yield and purity are high.
One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic properties. In addition, further research is needed to determine the optimal dosage and administration of this compound for different scientific research applications.
Orientations Futures
There are several future directions for the scientific research of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine. One area of research is to further investigate its potential therapeutic properties in cancer and neurodegenerative diseases. In addition, further research is needed to understand the mechanism of action of this compound and to optimize its therapeutic properties.
Another area of research is to develop new derivatives of this compound that may have improved therapeutic properties. For example, derivatives that are more selective for specific types of cancer cells or that have improved bioavailability may be developed.
Conclusion
In conclusion, this compound is a small molecule that has shown promising therapeutic properties in a variety of scientific research applications. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. Further research is needed to optimize its therapeutic properties and to develop new derivatives that may have improved efficacy.
Méthodes De Synthèse
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine involves a multistep process that starts with the reaction of 4-methoxybenzoyl hydrazide with ethyl 2-bromo-3-oxobutanoate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 2-chloro-3-(p-tolyl)pyridine to form the final product, this compound. The yield of this compound is around 50% with a purity of over 95%.
Applications De Recherche Scientifique
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine has shown potential therapeutic properties in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. In addition, this compound has been shown to inhibit the growth of tumors in vivo in animal models.
Another area of research where this compound has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. This suggests that this compound may have neuroprotective properties that could be useful in the treatment of these diseases.
Propriétés
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15-6-8-17(9-7-15)16(2)25-22-20(5-4-14-24-22)23-26-21(27-29-23)18-10-12-19(28-3)13-11-18/h4-14,16H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUZDGSLRGGSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


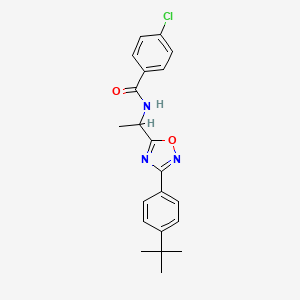
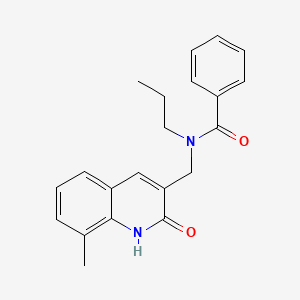
![4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B7699657.png)
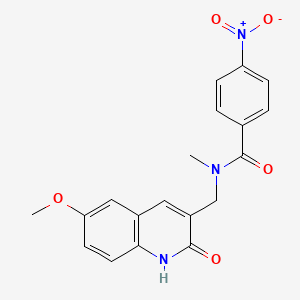
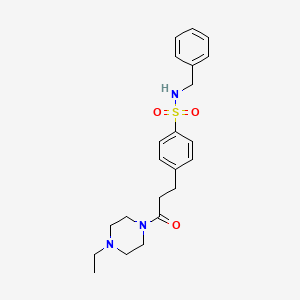
![ethyl 4-({N'-[(E)-(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699685.png)

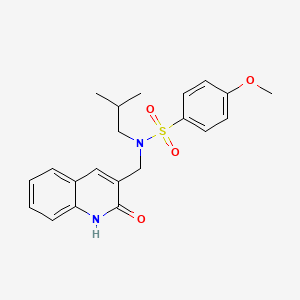
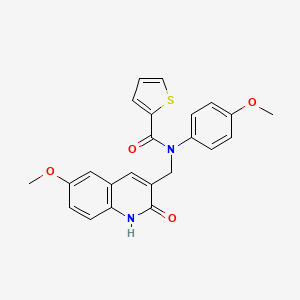

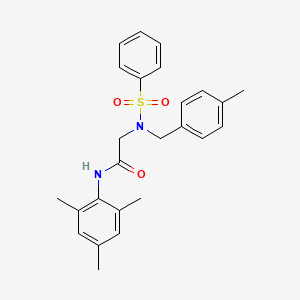
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
